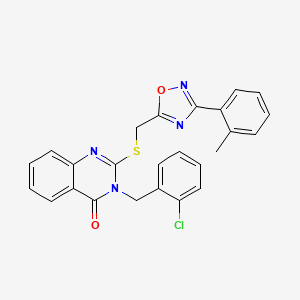
2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
While the provided papers do not directly discuss 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to hypothesize about the subject compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, and as sensors for various analytes due to their ability to form reversible covalent bonds with diols and similar substrates.
Synthesis Analysis
The synthesis of boronic acids typically involves the use of organometallic intermediates or halogenated precursors. For example, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid, as mentioned in paper , could provide a blueprint for the synthesis of this compound by substituting the appropriate halogenated precursor and controlling the reaction conditions to introduce the methoxyethoxy group at the desired position on the aromatic ring.
Molecular Structure Analysis
Boronic acids often exhibit unique structural features due to the trivalent boron atom, which can form dative bonds with neighboring groups. The presence of substituents on the phenyl ring, such as the trifluoromethoxy group discussed in paper , can influence the acidity and the overall molecular conformation. The difluoro and methoxyethoxy substituents in the target compound would likely affect its molecular geometry and potential for intramolecular interactions, possibly leading to different dimerization patterns or hydrogen bonding in the solid state.
Chemical Reactions Analysis
Boronic acids are reactive species that participate in various chemical reactions. The ortho-substituent effect described in paper suggests that steric hindrance can play a significant role in the reactivity of boronic acids. This could imply that the 2,4-difluoro substitution pattern in the target compound might influence its reactivity in dehydrative condensation reactions or Suzuki couplings. Additionally, the electron-withdrawing effect of the fluorine atoms could enhance the electrophilicity of the boron, potentially altering its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are greatly affected by their substituents. For instance, the acidity of phenylboronic acids is modulated by the electronic nature of the substituents, as seen in the varying acidity of the (trifluoromethoxy)phenylboronic acids in paper . The difluoro and methoxyethoxy groups in the target compound would be expected to influence its solubility, boiling and melting points, and stability. The presence of the methoxyethoxy group might also impart additional solubility in organic solvents compared to other phenylboronic acids.
Wirkmechanismus
Target of Action
Boronic acids, including phenylboronic acid derivatives, are widely used as catalysts or intermediates in various organic transformations .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling, the boronic acid’s role can influence the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways .
Result of Action
In the context of sm cross-coupling, the compound’s action could result in the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that the compound is stored at refrigerated temperatures, suggesting that temperature could be a factor in its stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2,4-difluoro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIKFFVGTOUYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)
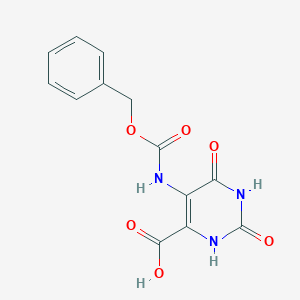

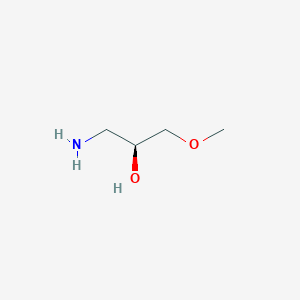



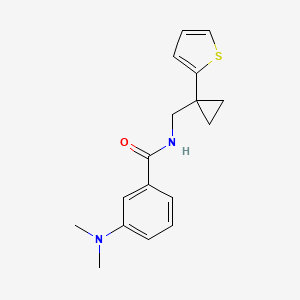

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)
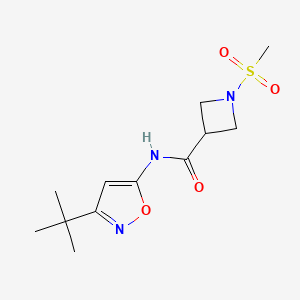
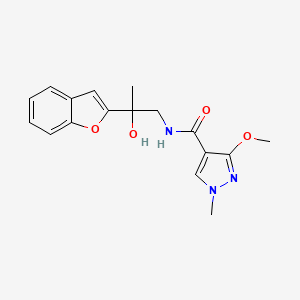
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)
